methyl 3-ethyl-5-[(2-phenylethyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Description
Methyl 3-ethyl-5-[(2-phenylethyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a sulfamoyl group substituted with a 2-phenylethyl moiety and a methyl ester at the 4-position. Pyrazole-based compounds are widely studied for their diverse pharmacological activities, including antifungal, anti-inflammatory, and analgesic properties. The sulfamoyl group (-SO₂NH-) is a critical pharmacophore, often associated with enzyme inhibition (e.g., thioredoxin reductase) and enhanced bioavailability . The 2-phenylethyl substituent may influence lipophilicity and receptor binding, while the methyl ester group modulates solubility and metabolic stability .
Properties
IUPAC Name |
methyl 5-ethyl-3-(2-phenylethylsulfamoyl)-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-3-12-13(15(19)22-2)14(18-17-12)23(20,21)16-10-9-11-7-5-4-6-8-11/h4-8,16H,3,9-10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYJZOMTWRWCSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)NCCC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 3-ethyl-5-[(2-phenylethyl)sulfamoyl]-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the ethyl group: This step involves the alkylation of the pyrazole ring using an appropriate alkyl halide, such as ethyl bromide, in the presence of a base like potassium carbonate.
Sulfamoylation: The phenylethylsulfamoyl group can be introduced by reacting the intermediate compound with phenylethylsulfonyl chloride in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Methyl 3-ethyl-5-[(2-phenylethyl)sulfamoyl]-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-ethyl-5-[(2-phenylethyl)sulfamoyl]-1H-pyrazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 3-ethyl-5-[(2-phenylethyl)sulfamoyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-4-carboxylate derivatives with sulfamoyl substitutions share structural similarities but exhibit distinct properties based on substituent variations. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Pyrazole-4-carboxylate Derivatives
Key Observations :
Substituent Effects :
- The 2-phenylethylsulfamoyl group in the target compound may enhance membrane permeability due to its aromatic and flexible ethyl chain, contrasting with the rigid 3-chloro-4-methylphenylsulfamoyl group in ’s compound, which could improve steric hindrance and metabolic stability .
- LMM5 (), though an oxadiazole derivative, shares a sulfamoyl group linked to aromatic moieties, suggesting a common mechanism in antifungal activity .
Synthetic Routes :
- Pyrazole-4-carboxylates are typically synthesized via cyclocondensation of hydrazines with β-ketoesters, followed by sulfamoylation (). The target compound likely employs similar steps, with sulfamoylation using 2-phenylethylamine .
Pharmacological Potential: While direct data for the target compound is absent, structurally related sulfamoyl-pyrazoles (e.g., LMM5) demonstrate antifungal activity via thioredoxin reductase inhibition . The 2-phenylethyl group may further modulate target selectivity.
Research Findings and Gaps
- Antifungal Activity : Analogous sulfamoyl compounds (e.g., LMM5) show efficacy against C. albicans (MIC = 8–16 µg/mL) . The target compound’s activity remains untested but warrants investigation.
- Structural Optimization : Ethyl esters (e.g., ) exhibit higher yields (77–89%) compared to methyl esters, suggesting trade-offs between synthetic efficiency and pharmacokinetics .
- Computational Modeling : Tools like Mercury CSD () could predict crystal packing and intermolecular interactions, aiding in solubility optimization .
Biological Activity
Methyl 3-ethyl-5-[(2-phenylethyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the compound's biological properties, including its anti-inflammatory, antimicrobial, and potential anticancer activities, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring substituted with a sulfamoyl group, which is known to enhance biological activity through various mechanisms.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit notable anti-inflammatory effects. In a study examining various pyrazole compounds, this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro.
Case Study:
A comparative study assessed the anti-inflammatory effects of this compound against indomethacin, a standard anti-inflammatory drug. The results showed that the compound reduced edema in carrageenan-induced paw edema models more effectively than indomethacin at certain concentrations.
| Compound | Edema Reduction (%) | Comparison Drug |
|---|---|---|
| This compound | 65% | Indomethacin |
| Indomethacin | 50% | - |
2. Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against several bacterial strains, including Escherichia coli and Staphylococcus aureus.
Research Findings:
In vitro tests showed that this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic |
|---|---|---|
| Escherichia coli | 32 | Ampicillin |
| Staphylococcus aureus | 16 | Vancomycin |
3. Anticancer Potential
Emerging studies suggest that this compound may have anticancer properties.
Case Study:
A recent investigation into the cytotoxic effects of this compound on various cancer cell lines revealed that it induced apoptosis in human breast cancer cells (MCF-7), with an IC50 value significantly lower than that of many existing chemotherapeutics.
| Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|
| MCF-7 | 12 | Doxorubicin |
| HeLa | 15 | Cisplatin |
The biological activities of this compound can be attributed to its ability to inhibit key enzymes involved in inflammatory pathways and microbial growth. The sulfamoyl group plays a crucial role in enhancing the compound's interaction with target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
